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Compound of Interest

Compound Name: 1,5-anhydro-D-mannitol

Cat. No.: B015279 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data available for 1,5-anhydro-D-mannitol. The

information is presented to be a valuable resource for researchers and professionals involved

in drug development and other scientific endeavors requiring detailed spectroscopic

characterization of this compound.

Core Spectroscopic Data
The following tables summarize the available quantitative NMR and MS data for 1,5-anhydro-
D-mannitol and its derivatives. It is important to note that while experimental ¹H NMR data for

the underivatized compound is available, experimental ¹³C NMR and high-resolution mass

spectrometry data for the underivatized form were not found in publicly accessible databases.

Therefore, data for derivatized forms are presented to provide the closest available

spectroscopic information.

Table 1: ¹H NMR Spectroscopic Data for 1,5-anhydro-D-mannitol
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Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

Data sourced from an

experimental

spectrum in D₂O.

Specific peak assignments, multiplicities, and coupling constants from the experimental

spectrum were not explicitly detailed in the source material. A representative experimental ¹H

NMR spectrum is available in the cited literature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,5-anhydro-D-mannitol

Chemical Shift (ppm) Assignment

No experimental ¹³C NMR data for the

underivatized compound was found. Predicted

data is available in some databases but is not

included here to maintain a focus on

experimental results.

Table 3: Mass Spectrometry Data for 1,5-anhydro-D-mannitol and its Derivatives

Compound Ionization Method
Mass-to-Charge
Ratio (m/z)

Ion Type

1,5-anhydro-D-

mannitol
N/A 164.0685

[M] (Monoisotopic

Mass)

TBDMS Derivative of

1,5-anhydro-D-

mannitol

GC-MS (Predicted) Various fragments [M]+•

Acetylated and

Methylated Derivative

of 1,5-anhydro-D-

mannitol

N/A 248.1259 [M]+
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Note: The monoisotopic mass of the underivatized compound is provided from a predicted GC-

MS spectrum of its TBDMS derivative.[1] The mass of the acetylated and methylated derivative

is also available.[2]

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for polyols like 1,5-anhydro-
D-mannitol are crucial for reproducibility and data comparison. The following are generalized

protocols based on common practices for analyzing such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Solvent Selection: Deuterated water (D₂O) is a common solvent for underivatized polyols

due to their high polarity. For derivatized, less polar forms, deuterated chloroform (CDCl₃) or

deuterated methanol (CD₃OD) may be used.

Concentration: For ¹H NMR, a concentration of 1-10 mg/mL is typically sufficient. For the less

sensitive ¹³C NMR, a higher concentration of 10-50 mg/mL is recommended.

Procedure:

Accurately weigh the desired amount of 1,5-anhydro-D-mannitol.

Dissolve the sample in the appropriate volume of deuterated solvent in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient to be

within the instrument's detection coil (typically ~4-5 cm).

Cap the NMR tube and carefully label it.

2. ¹H NMR Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion.

Parameters:
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Pulse Sequence: A standard single-pulse experiment.

Number of Scans: 16 to 64 scans are typically adequate for good signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Spectral Width: A range covering approximately -1 to 10 ppm.

Temperature: 298 K (25 °C).

3. ¹³C NMR Acquisition:

Instrument: A high-field NMR spectrometer with a sensitive probe.

Parameters:

Pulse Sequence: A standard proton-decoupled ¹³C experiment.

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required

compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C

nucleus.

Relaxation Delay: 2-5 seconds.

Spectral Width: A range covering approximately 0 to 150 ppm.

Mass Spectrometry (MS)
1. Sample Preparation:

For Liquid Chromatography-Mass Spectrometry (LC-MS):

Prepare a dilute solution of 1,5-anhydro-D-mannitol in a suitable solvent system, typically

a mixture of water and a polar organic solvent like methanol or acetonitrile, at a

concentration of approximately 1-10 µg/mL.

The solvent system should be compatible with the chosen chromatography method and

ionization source.
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For Gas Chromatography-Mass Spectrometry (GC-MS):

Derivatization is typically required to increase the volatility of the polyol. A common method

is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The derivatized sample is then dissolved in a volatile organic solvent such as hexane or

dichloromethane.

2. LC-MS Analysis:

Chromatography:

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for

the separation of polar compounds like polyols.

Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like

ammonium formate or formic acid to aid ionization.

Mass Spectrometry:

Ionization Source: Electrospray ionization (ESI) is a common soft ionization technique

suitable for polar molecules. Both positive and negative ion modes should be explored.

Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is

recommended for accurate mass measurements.

Fragmentation: Tandem mass spectrometry (MS/MS) can be performed to obtain

structural information through collision-induced dissociation (CID).

3. GC-MS Analysis:

Chromatography:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Carrier Gas: Helium at a constant flow rate.

Temperature Program: A temperature gradient is used to elute the derivatized compound.
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Mass Spectrometry:

Ionization Source: Electron ionization (EI) at 70 eV is standard.

Analyzer: A quadrupole or ion trap analyzer is commonly used.

Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a pure

compound like 1,5-anhydro-D-mannitol.
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

